molecular formula C17H17N3O3S B2770538 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide CAS No. 895429-50-2

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B2770538
CAS No.: 895429-50-2
M. Wt: 343.4
InChI Key: DITRLTSLSUUIDP-UHFFFAOYSA-N
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Description

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide is a heterocyclic compound featuring a benzothiazole core substituted with methoxy groups at the 4- and 7-positions. The benzothiazole nitrogen is further functionalized with an acetamide group, which bridges to a pyridin-3-ylmethyl moiety. The dimethoxy substituents likely enhance lipophilicity, influencing membrane permeability, while the pyridine ring may contribute to π-π stacking interactions in molecular recognition processes.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11(21)20(10-12-5-4-8-18-9-12)17-19-15-13(22-2)6-7-14(23-3)16(15)24-17/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITRLTSLSUUIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CN=CC=C1)C2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the pyridin-3-ylmethyl group: This step involves the formation of a carbon-nitrogen bond, which can be accomplished through nucleophilic substitution reactions.

    Formation of the acetamide moiety:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its ability to modulate biological pathways and target specific proteins or enzymes.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Substituents/R-Groups Key Functional Groups Reference
Target Compound Benzothiazole 4,7-dimethoxy, pyridin-3-ylmethyl acetamide Acetamide, pyridine N/A
N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine Benzothiazole 4,6-dimethylpyrimidine, amine linker Amine, pyrimidine
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide Benzothiazole 4,7-dimethoxy, oxolane, methanesulfonamido Sulfonamido, oxolane
Key Observations:

Benzothiazole Core Modifications: The target compound and the sulfonamido analog share the 4,7-dimethoxybenzothiazole core, which distinguishes them from the dimethylpyrimidine-linked benzothiazole in . The pyridin-3-ylmethyl group in the target compound introduces a planar aromatic system, contrasting with the oxolane (tetrahydrofuran) ring in , which adds stereochemical complexity and enhanced solubility.

The sulfonamido group in introduces a strong electron-withdrawing moiety, which may improve metabolic stability compared to the acetamide group in the target compound.

Crystallographic and Conformational Insights

  • Planarity and Dihedral Angles: The dimethylpyrimidine-benzothiazole analog exhibits near-planar alignment (dihedral angle: 1.9°), favoring conjugation and π-stacking.
  • Hydrogen Bonding and Packing : The amine-linked compound forms centrosymmetric cyclic dimers via N–H⋯N hydrogen bonds (R₂²(8) motif), a feature absent in the target compound due to its acetamide linker. This difference may influence crystallinity and solubility.

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Component Details
IUPAC Name This compound
Molecular Formula C15H16N2O3S
CAS Number 1019097-11-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors involved in critical cellular processes.

Molecular docking studies suggest that the compound can bind to active sites of enzymes, leading to their inhibition. This binding disrupts normal cellular functions and can trigger apoptotic pathways in cancer cells. For instance, benzothiazole derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's.

Biological Activities

The compound exhibits several biological activities:

  • Anticancer Activity : Studies have demonstrated that benzothiazole derivatives can induce apoptosis in various cancer cell lines. The specific compound under study has shown potential in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : this compound has been evaluated for its antibacterial and antifungal activities. Results indicate significant inhibition of pathogenic microorganisms.
  • Neuroprotective Effects : The compound's ability to inhibit AChE suggests potential neuroprotective properties, making it a candidate for treating Alzheimer's disease.

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives similar to this compound:

  • Study on Anticancer Activity : A study published in ACS Omega reported that benzothiazole derivatives exhibited IC50 values ranging from 0.30 μM to 0.62 μM against AChE and BuChE enzymes, indicating strong inhibitory effects compared to standard drugs like rivastigmine .
  • Antimicrobial Efficacy : Research conducted by Aiello et al. (2008) demonstrated that benzothiazole derivatives possess significant antibacterial and antifungal properties against various pathogens .

Comparative Analysis

The following table summarizes the biological activities of related benzothiazole compounds:

Compound Activity IC50 (μM)
Compound AAChE Inhibition0.35
Compound BBuChE Inhibition0.18
Compound CAnticancer (Breast Cancer)0.50

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